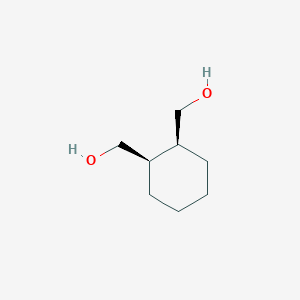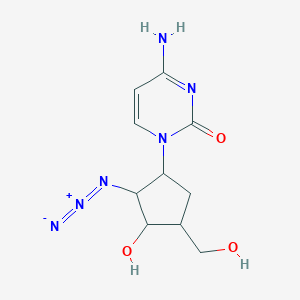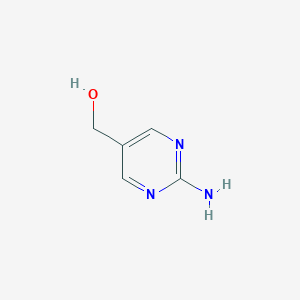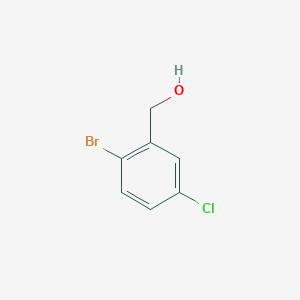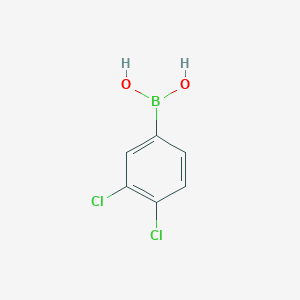
3,4-二氯苯硼酸
描述
Synthesis Analysis
The synthesis of 3,4-dichlorophenylboronic acid and its derivatives involves several steps, including halogenation, boronation, and coupling reactions. A notable method involves the Suzuki–Miyaura cross-coupling, which is facilitated by palladium catalysts in aqueous solvents, demonstrating the versatility and efficiency of creating biaryl structures from arylboronic acids under mild conditions (Nájera, Gil‐Molto, & Karlström, 2004).
Molecular Structure Analysis
The molecular structure of 3,4-dichlorophenylboronic acid has been extensively studied using various spectroscopic techniques. Infrared (IR) and Raman spectroscopy, alongside density functional theory (DFT) calculations, have provided detailed insights into its molecular vibrations and conformations. The most stable conformer identified through these studies aligns well with experimental data, showcasing the compound's molecular geometry and vibrational frequencies (Kurt, Sertbakan, Özduran, & Karabacak, 2009).
Chemical Reactions and Properties
3,4-Dichlorophenylboronic acid participates in various chemical reactions, including the aza-Friedel–Crafts reaction, showcasing its ability to act as a catalyst or reactant in synthesizing complex organic molecules. Such reactions highlight its versatility and importance in organic synthesis, providing pathways to a range of valuable chemical products (Goswami, Thorat, Shukla, & Bhusare, 2015).
Physical Properties Analysis
The physical properties of 3,4-dichlorophenylboronic acid, such as melting point, solubility, and crystalline structure, are crucial for its handling and application in chemical synthesis. These properties are influenced by the molecular interactions and crystal packing, as observed in various halophenylboronic acids, where hydrogen bonding and halogen interactions play a significant role in their solid-state architecture (Shimpi, Seethalekshmi, & Pedireddi, 2007).
科学研究应用
Suzuki Coupling Reactions
- Scientific Field: Organic Chemistry
- Application Summary: 3,4-Dichlorophenylboronic acid is used as a reactant in Suzuki coupling reactions . This is a type of palladium-catalyzed cross coupling reaction used to synthesize carbon-carbon bonds .
- Methods of Application: The specific procedures can vary, but generally, the boronic acid is combined with a halide or pseudohalide partner in the presence of a palladium catalyst and a base .
- Results or Outcomes: The outcome of this reaction is the formation of a biaryl compound, which is a common structural motif in organic compounds, including pharmaceuticals .
Synthesis of Biologically Active Molecules
- Scientific Field: Medicinal Chemistry
- Application Summary: 3,4-Dichlorophenylboronic acid is used as a precursor or reactant in the synthesis of biologically active molecules . These include Mycobacterium tuberculosis H37Rv chorismate mutase inhibitors, pyrrole derivatives as PDE4B inhibitors, and nitrovinyl biphenyls as anticancer agents .
- Methods of Application: The specific procedures can vary depending on the target molecule. Generally, the boronic acid is used in a coupling reaction to form the desired biologically active compound .
- Results or Outcomes: The outcome of these reactions is the synthesis of a variety of biologically active compounds with potential therapeutic applications .
Synthesis of BODIPY Dyes
- Scientific Field: Bioanalytical Chemistry
- Application Summary: Phenyl boronic acid (PBA) containing BODIPY dyes are synthesized using 3,5-dichloro-BODIPY derivatives and the receptor-like ability of the PBA moiety .
- Methods of Application: The synthesis involves the efficient merge of the versatility of the 3,5-dichloro-BODIPY derivatives and the receptor-like ability of the PBA moiety .
- Results or Outcomes: The potential bioanalytical applicability of these tools was assessed by measuring the binding to glycan chains of antibodies by a Quartz Crystal Microbalance (QCM) .
Synthesis of Dual Immunosuppressive and Anti-Inflammatory Agents
- Scientific Field: Medicinal Chemistry
- Application Summary: 3,4-Dichlorophenylboronic acid is used as a precursor in the synthesis of dual immunosuppressive and anti-inflammatory agents .
- Methods of Application: The specific procedures can vary depending on the target molecule. Generally, the boronic acid is used in a coupling reaction to form the desired biologically active compound .
- Results or Outcomes: The outcome of these reactions is the synthesis of compounds with potential therapeutic applications in the treatment of conditions that involve inflammation and immune response .
Synthesis of Pyrazolopyrimidines as Cryptosporidium and Toxoplasma CDPK1 Inhibitors
- Scientific Field: Medicinal Chemistry
- Application Summary: 3,4-Dichlorophenylboronic acid is used in the synthesis of pyrazolopyrimidines, which have been studied as inhibitors of Cryptosporidium and Toxoplasma CDPK1 .
- Methods of Application: The specific procedures can vary depending on the target molecule. Generally, the boronic acid is used in a coupling reaction to form the desired biologically active compound .
- Results or Outcomes: The outcome of these reactions is the synthesis of compounds with potential therapeutic applications in the treatment of diseases caused by Cryptosporidium and Toxoplasma .
Synthesis of Homoallyl Carbamates
- Scientific Field: Organic Chemistry
- Application Summary: 3,4-Dichlorophenylboronic acid is used as a reactant in the lithiation/borylation-protodeboronation of homoallyl carbamates .
- Methods of Application: The specific procedures can vary, but generally, the boronic acid is combined with a homoallyl carbamate in the presence of a lithium reagent and then subjected to protodeboronation .
- Results or Outcomes: The outcome of this reaction is the formation of a homoallyl carbamate, which is a useful intermediate in organic synthesis .
安全和危害
3,4-Dichlorophenylboronic acid is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .
属性
IUPAC Name |
(3,4-dichlorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BCl2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIGHOARKAIPJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370221 | |
| Record name | 3,4-Dichlorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichlorophenylboronic acid | |
CAS RN |
151169-75-4 | |
| Record name | 3,4-Dichlorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dichlorobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



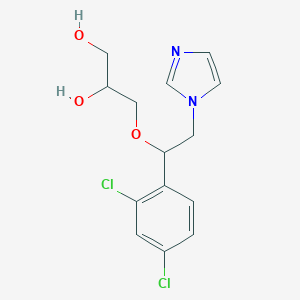
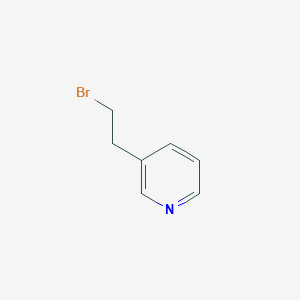
![3-[(2-Ethylhexyl)oxy]thiophene](/img/structure/B50212.png)

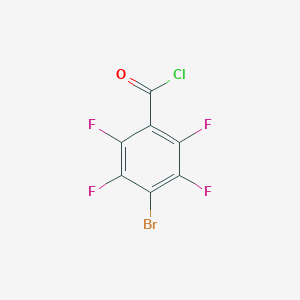
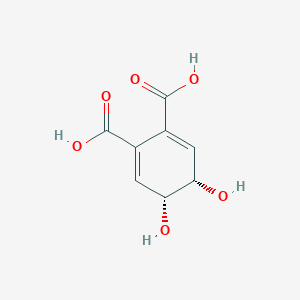
![2-{5-[3-(6-Benzoyl-1-propylnaphthalen-2-yloxy)propoxy]indol-1-YL}ethanoic acid](/img/structure/B50235.png)
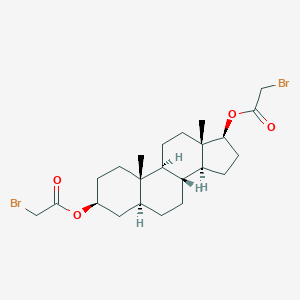
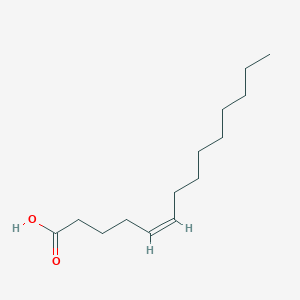
![Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate](/img/structure/B50242.png)
